trans-4-Phenyl-3-buten-2-one-d10

Catalog No.
S1923620
CAS No.
307496-22-6
M.F
C10H10O
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Phenyl-3-buten-2-one-d10

CAS Number

307496-22-6

Product Name

trans-4-Phenyl-3-buten-2-one-d10

IUPAC Name

(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D

InChI Key

BWHOZHOGCMHOBV-ZLPBFNINSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H]

The exact mass of the compound trans-4-Phenyl-3-buten-2-one-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Phenyl-3-buten-2-one-d10 is the stable, non-radioactive, deuterium-labeled isotopologue of the parent compound benzylideneacetone. Its primary and most critical application is serving as an internal standard for the highly accurate and precise quantification of non-labeled trans-4-Phenyl-3-buten-2-one in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This function is essential for regulated pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism (ADME) studies where data integrity and reproducibility are paramount.

Procuring the non-deuterated parent compound, trans-4-Phenyl-3-buten-2-one, as a substitute internal standard is analytically invalid; it is the target analyte and thus indistinguishable from it by the mass spectrometer. Using a different, non-isotopic compound (a structural analog) is also a high-risk substitution. Such analogs exhibit different chromatographic retention times, ionization efficiencies, and responses to matrix effects (ion suppression or enhancement). This prevents them from accurately correcting for analyte loss during sample preparation or for signal variability during analysis, leading to unreliable and inaccurate quantification that would not meet regulatory standards for bioanalytical method validation.

Enabling Validated Bioanalytical Assays by Mitigating Matrix Effects

The use of a stable isotope-labeled internal standard (SIL-IS) like trans-4-Phenyl-3-buten-2-one-d10 is considered the gold standard for quantitative bioanalysis. Because the deuterated standard is chemically and physically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement from complex biological matrices (e.g., plasma, urine). This allows for a highly accurate and precise analyte-to-internal standard ratio, which is the basis for quantification. Assays using SIL-IS are able to reliably meet stringent regulatory acceptance criteria (e.g., FDA, EMA) for accuracy and precision, which is often unachievable with structurally analogous standards that respond differently to matrix effects.

Evidence DimensionBioanalytical Method Accuracy & Precision (Typical FDA/EMA Guideline)
Target Compound DataEnables assay accuracy of 85-115% of nominal concentration (80-120% at LLOQ) and precision of ≤15% CV (≤20% at LLOQ).
Comparator Or BaselineNon-isotopic standards: Often fail to meet acceptance criteria due to differential matrix effects and extraction recovery.
Quantified DifferenceThe use of a SIL-IS is the key factor enabling assays to pass validation and ensure data integrity for regulatory submission.
ConditionsQuantitative LC-MS/MS analysis of drugs/metabolites in biological matrices (e.g., plasma, tissue homogenates).

For any regulated study or research requiring high-confidence quantification, using this deuterated standard is a prerequisite for generating valid, reproducible, and defensible data.

Required for Unambiguous Metabolite Identification and Profiling

The parent compound, trans-4-Phenyl-3-buten-2-one, undergoes in-vivo reductive metabolism to form key products such as 4-phenyl-2-butanone (PBA) and trans-4-phenyl-3-buten-2-ol (PBOL). To accurately trace and identify these and other potential metabolites in complex biological extracts, a stable labeled version is essential. The +10 Da mass shift of trans-4-Phenyl-3-buten-2-one-d10 allows for specific drug-related material to be distinguished from endogenous background ions. This enables high-confidence metabolite detection using techniques like precursor ion or constant neutral loss scans, which are designed to find all compounds containing a specific structural core derived from the parent drug.

Evidence DimensionMetabolite Detection Specificity
Target Compound DataProvides a unique mass signature (M+10) for the parent compound and its metabolites, enabling specific filtering of MS data to eliminate false positives.
Comparator Or BaselineNon-labeled compound: Metabolites have no unique mass tag, making them difficult to distinguish from endogenous isobaric compounds and background noise.
Quantified DifferenceSignificantly reduces ambiguity in structural elucidation and increases the confidence and speed of metabolite identification.
ConditionsIn-vitro (e.g., liver microsomes, S9 fractions) or in-vivo (e.g., plasma, urine, feces) metabolite profiling using tandem mass spectrometry.

This compound is a necessary tool for any research aimed at understanding the metabolic fate or potential toxicity of benzylideneacetone, as it provides clear, irrefutable links between the parent drug and its biotransformation products.

Regulated Pharmacokinetic (PK) and Bioequivalence (BE) Studies

This compound is the right choice for pivotal preclinical and clinical studies where the concentration of trans-4-Phenyl-3-buten-2-one must be determined in biological fluids over time. Its use as an internal standard is critical for developing a robust, validated LC-MS/MS assay that meets FDA and EMA standards for accuracy, precision, and reproducibility.

Metabolite Identification and Safety Qualification

When investigating the metabolic fate of trans-4-Phenyl-3-buten-2-one, the d10-labeled version is essential. It allows researchers to confidently identify and profile metabolites in various in-vitro and in-vivo systems, which is a key step in assessing the safety and metabolic stability of the parent compound.

Quantification in Complex Food or Environmental Matrices

Beyond pharmaceutical research, benzylideneacetone can be a component in flavorings or an environmental substance. Accurately quantifying it in complex matrices like food products or water samples is subject to significant matrix effects. This deuterated standard provides the necessary correction for reliable quantification in these challenging analytical contexts.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

(3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one

Dates

Last modified: 04-14-2024

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